molecular formula C10H11IO B14833964 2-(Cyclopropylmethyl)-3-iodophenol

2-(Cyclopropylmethyl)-3-iodophenol

Cat. No.: B14833964
M. Wt: 274.10 g/mol
InChI Key: VEWMRQXJSAWNII-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3-iodophenol is a phenolic compound featuring a cyclopropylmethyl substituent at the ortho position (C2) and an iodine atom at the meta position (C3) relative to the hydroxyl group.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-iodophenol

InChI

InChI=1S/C10H11IO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

VEWMRQXJSAWNII-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC=C2I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-3-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclopropylmethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenol ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or through the use of cyclopropylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and reaction control. The cyclopropylmethyl group can be introduced using automated systems to handle reactive intermediates safely.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethyl)-3-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

2-Isopropyl-3-methylphenol ()

Molecular Formula : C₁₀H₁₄O
Average Mass : 150.221 g/mol
Substituents :

  • C2 : Isopropyl group (flexible, branched alkyl).
  • C3 : Methyl group (small, electron-donating).
Property 2-(Cyclopropylmethyl)-3-iodophenol (Inferred) 2-Isopropyl-3-methylphenol ()
Molecular Weight ~276–280 g/mol (estimated) 150.221 g/mol
Substituent Effects Cyclopropylmethyl (steric strain, rigidity) Isopropyl (flexible, less steric hindrance)
Electron Effects Iodine (strongly electron-withdrawing) Methyl (weakly electron-donating)
Acidity (pKa) Lower (due to iodine’s -I effect) Higher (methyl’s +I effect stabilizes -OH)
Reactivity Iodine enables halogenation/radiolabeling Limited halogen-like reactivity
Solubility Lower in non-polar solvents (polar iodine) Higher in non-polar solvents

Key Differences :

  • The iodine atom in the target compound drastically increases molecular weight and polarity compared to the methyl group in 2-Isopropyl-3-methylphenol.
  • Cyclopropylmethyl’s rigid structure may hinder rotational freedom, affecting binding in biological systems or crystal packing .

Organophosphorus Compounds (Evidences 2, 4–7)

Property This compound Organophosphorus Compounds
Functional Groups Phenol, iodine, cyclopropylmethyl Phosphonate/phosphoramidate, aminoethyl
Applications Potential pharmaceuticals, organic synthesis Nerve agents, pesticides, catalysts
Reactivity Electrophilic substitution (e.g., iodination) Hydrolysis-sensitive P–O/S bonds
Toxicity Likely lower (phenolic antioxidants) High (neurotoxic organophosphates)

Key Insight: Unlike organophosphorus compounds, the target phenol lacks hydrolytically unstable bonds, making it more environmentally persistent but less acutely toxic .

Aminoethylthiols ()

Example: 2-(Ethylisopropylamino)ethanethiol (C₇H₁₇NS)

  • Functional Groups : Thiol (-SH), tertiary amine.
  • Comparison: Nucleophilicity: Thiol groups are more nucleophilic than phenolic -OH, enabling disulfide formation. Electronic Effects: The amino group in thiols can modulate basicity, unlike the deprotonatable phenol.

Key Difference : The target compound’s iodine atom offers distinct reactivity (e.g., Suzuki coupling) compared to thiols’ redox activity .

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